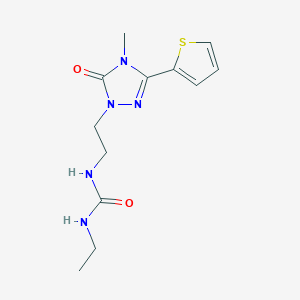

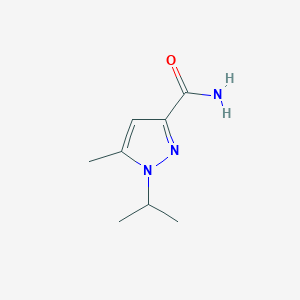

1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide” is a compound that belongs to the family of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, which are characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel 1H-pyrazole-5-carboxamide compounds were designed and synthesized by a facile method .Molecular Structure Analysis

The molecular structure of pyrazoles is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been synthesized through various chemical reactions including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

Research on pyrazole derivatives, such as the synthesis of 1H-pyrazole-3-carboxamide compounds through functionalization reactions, provides insights into the chemical versatility and application potential of these compounds in creating complex molecular structures. These studies offer theoretical and experimental frameworks for understanding the reactivity and mechanism of formation of pyrazole derivatives, which are crucial for designing new compounds with desired properties for various scientific applications (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Synthesis of Pyrazole Carboxamides and Isoxazoles

The one-pot synthesis of pyrazole carboxamides and their isoxazole counterparts from pyrazole-carboxylic acids showcases the synthetic flexibility of pyrazole compounds. These methods contribute to the development of novel compounds with potential applications in medicinal chemistry and agrochemicals, highlighting the pyrazole scaffold's utility in diversifying chemical libraries for various research purposes (M. Martins et al., 2002).

Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives from pyrazole precursors further demonstrates the chemical utility of pyrazole derivatives in constructing complex heterocyclic systems. This research underscores the strategic use of pyrazole derivatives in synthesizing novel compounds with potential biological and pharmaceutical applications, showcasing the scaffold's significance in drug discovery and development (Miha Drev et al., 2014).

Antimicrobial and Antifungal Applications

Studies on pyrazole derivatives have also revealed their potential antimicrobial and antifungal properties, with several compounds showing activity against a range of pathogens. This research indicates the potential of pyrazole derivatives in contributing to the development of new antimicrobial agents, addressing the growing need for novel therapeutics to combat resistant microbial strains (N. Panda, S. Karmakar, A. K. Jena, 2011).

Antitumor Activities

The exploration of pyrazole derivatives in cancer research has led to the identification of compounds with promising antitumor activities. These studies highlight the potential of pyrazole-based compounds in oncological research, offering new avenues for the development of cancer therapeutics based on the modulation of cellular pathways (T. Hafez, Souad A. Osman et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives, which include 1-isopropyl-5-methyl-1h-pyrazole-3-carboxamide, are known to bind with high affinity to multiple receptors .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets .

Biochemical Pathways

It’s known that indole derivatives, which are structurally related to pyrazoles, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Some pyrazole derivatives have shown moderate activity against certain organisms, indicating potential biological effects .

properties

IUPAC Name |

5-methyl-1-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-5(2)11-6(3)4-7(10-11)8(9)12/h4-5H,1-3H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRUGAFWUCNQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2720246.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720254.png)

![4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2720255.png)

![3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2720256.png)

![5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2720260.png)

![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2720262.png)